Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether

Catalog No.
S13352741
CAS No.
M.F
C20H18O
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether

Product Name

Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether

IUPAC Name

1-methyl-2-(3-phenylmethoxyphenyl)benzene

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C20H18O/c1-16-8-5-6-13-20(16)18-11-7-12-19(14-18)21-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3

InChI Key

GTUKPUXQEBCZOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3

Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether is an organic compound characterized by its biphenyl structure, where a benzyl group is etherified to a 2'-methyl-3-phenyl position. This compound exhibits unique structural features that contribute to its potential applications in medicinal chemistry and material science. The biphenyl moiety is known for its stability and versatility, making it a valuable scaffold in various chemical contexts.

Typical of ethers and biphenyl derivatives:

  • Nucleophilic Substitution: The benzyl ether can participate in nucleophilic substitution reactions, particularly under conditions that favor the cleavage of the ether bond.
  • Oxidative Cleavage: Under oxidative conditions, the benzyl group may be oxidized, leading to the formation of phenolic compounds.
  • Cross-Coupling Reactions: The biphenyl structure allows for participation in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), enabling further derivatization of the compound.

These reactions can be utilized to modify the compound for enhanced biological or physical properties.

Research indicates that compounds related to Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether exhibit significant biological activities. For instance, biphenyl analogues have been shown to possess antimicrobial properties, particularly against Mycobacterium tuberculosis . The presence of the benzyl ether side chain is crucial for enhancing potency against various bacterial strains, suggesting that such compounds could be developed into effective therapeutic agents.

The synthesis of Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether typically involves several key steps:

  • Preparation of Biphenyl Derivative: The initial step often involves the synthesis of a biphenyl core through palladium-catalyzed cross-coupling methods.
  • Etherification: The biphenyl derivative is then reacted with benzyl alcohol under acidic or basic conditions to form the ether linkage. This step may utilize reagents such as potassium carbonate or sodium hydride to facilitate the reaction .
  • Purification: The final product is purified using techniques like column chromatography to ensure high purity for subsequent applications.

Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether has potential applications in various fields:

  • Medicinal Chemistry: Its structural features make it a candidate for developing new antibacterial agents.
  • Material Science: The compound may be used in synthesizing polymers or materials with specific electronic or mechanical properties due to its biphenyl structure.
  • Pharmaceutical Research: Investigations into its interactions with biological targets could lead to novel therapeutic agents.

Interaction studies involving Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether focus on its binding affinity to various biological targets. For example, studies on similar biphenyl compounds have revealed their ability to inhibit specific enzymes or receptors related to diseases such as tuberculosis and cancer . These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Benzyl 4-methyl[1,1'-biphenyl]-3-olHydroxymethyl group at para positionAntimicrobial activity
2-MethylphenoxybenzeneEther linkage with a methyl groupPotential anti-inflammatory effects
Biphenylyl EtherSimple biphenylic structureAntiviral properties

These compounds highlight the versatility and potential of biphenylic structures in drug design and development.

Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether stands out due to its specific substitution pattern and biological activity profile, making it a unique candidate for further research and application in medicinal chemistry.

The IUPAC name 1-methyl-3-(2-phenylmethoxyphenyl)benzene systematically describes the compound’s structure. Key components include:

  • A biphenyl system (two benzene rings connected by a single bond).
  • A methoxy group (-O-) linking the benzyl group (C₆H₅CH₂-) to the 3-position of one benzene ring.
  • A methyl group (-CH₃) at the 2'-position of the adjacent benzene ring.

The molecular formula is C₂₀H₁₈O, with a molecular weight of 274.36 g/mol. The numbering prioritizes the biphenyl system, ensuring unambiguous identification of substituent positions. Alternative nomenclature, such as 2-(benzyloxy)-3'-methyl-1,1'-biphenyl, emphasizes the ether linkage’s position.

Historical Context in Ether Chemistry

Ethers have played a pivotal role in organic synthesis since the 19th century, with Williamson’s 1850 ether synthesis remaining foundational. Benzyl ethers, in particular, gained prominence as protective groups for alcohols due to their stability under basic conditions and selective deprotection via hydrogenolysis. The integration of biphenyl systems into ether frameworks, as seen in Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether, reflects modern efforts to engineer sterically hindered architectures for catalytic and materials applications.

Positional Isomerism in Biphenyl Ether Derivatives

Positional isomerism profoundly influences the physical and chemical properties of biphenyl ethers. For example:

  • Biphenyl-2-yl methyl ether (CAS 86-26-0) features a methyl ether at the 2-position, altering electronic density distribution compared to the 3-substituted analog.
  • Benzyl 2-biphenylyl ether (CAS 102806-25-7) lacks the 2'-methyl group, reducing steric hindrance at the biphenyl interface.

The 2'-methyl group in Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether introduces torsional strain, as evidenced by computational models predicting a ~30° dihedral angle between the biphenyl rings. This steric effect impacts solubility and reactivity, as demonstrated in comparative studies of analogous ethers.

Crystallographic Analysis of Biphenyl Ether Frameworks

The crystallographic analysis of biphenyl ether frameworks reveals distinctive structural features that distinguish these compounds from their biphenyl analogs. Diphenyl ether systems exhibit polymorphic behavior, with two distinct crystalline forms identified through single-crystal X-ray diffraction studies [1]. Form I crystallizes in the monoclinic centrosymmetric space group P2₁/n, while Form II adopts an orthorhombic noncentrosymmetric arrangement in space group P2₁2₁2₁ [1]. These polymorphic variations are controlled primarily by weak intermolecular carbon-hydrogen to pi interactions rather than conventional hydrogen bonding patterns [1].

The fundamental geometric parameters of biphenyl ether frameworks demonstrate significant deviations from tetrahedral geometry at the ether oxygen center. In 4-nitro diphenyl ether, the carbon-oxygen-carbon bond angle measures 119.65 degrees, substantially larger than the idealized tetrahedral angle of 109.5 degrees [2]. This angular expansion results from the avoidance of mutual repulsion between ortho hydrogen atoms on adjacent aromatic rings [2]. The dihedral angle between aromatic ring planes in substituted diphenyl ethers ranges from 63.2 degrees in nitro-substituted systems to as low as 1.54 degrees in 4-benzyloxy-1,1'-biphenyl derivatives [2] [3].

Table 1: Crystallographic Data for Biphenyl Ether Systems

CompoundSpace GroupCarbon-Oxygen-Carbon Angle (°)Dihedral Angle (°)Reference
Diphenyl ether (Form I)P2₁/nNot availableNot available [1]
Diphenyl ether (Form II)P2₁2₁2₁Not availableNot available [1]
4-Benzyloxy-1,1'-biphenylCcNot available1.54 [3]
4-Nitro diphenyl etherP2₁/c119.6563.2 [2]

The crystallographic arrangement of benzyl-substituted biphenyl ethers demonstrates enhanced structural complexity due to the additional conformational degrees of freedom introduced by the benzyl moiety [3]. The benzyl group orientation significantly influences the overall molecular packing, with three distinct benzene ring environments creating dihedral angles of 1.54, 61.50, and 62.80 degrees respectively [3] [4]. These geometric parameters reflect the balance between steric interactions and crystal packing efficiency [3].

Intermolecular interactions in biphenyl ether crystals are dominated by weak carbon-hydrogen to pi contacts rather than conventional hydrogen bonding [3] [4]. Five distinct weak carbon-hydrogen to pi interactions have been identified in 4-benzyloxy-1,1'-biphenyl crystal structures, forming three-dimensional network architectures [3]. These interactions play crucial roles in determining the solid-state conformation and packing arrangements of benzyl-substituted biphenyl ether systems [4].

Conformational Dynamics of Methyl Substituents

The conformational dynamics of methyl substituents in biphenyl ether systems are governed by rotational barriers and steric interactions that vary significantly with substitution position [5] [6]. Methylbiphenyl derivatives exhibit position-dependent conformational preferences, with ortho-substitution producing the most dramatic effects on molecular geometry [5] [7]. 2-Methylbiphenyl adopts a non-planar conformation with dihedral angles ranging from 53 to 55 degrees, representing a substantial deviation from the 35-45 degree range observed in unsubstituted biphenyl [5] [8].

The energy barriers for conformational interconversion in methylated biphenyl systems increase substantially with ortho-substitution [8] [7]. Unsubstituted biphenyl exhibits a torsional barrier of approximately 2.0 kilocalories per mole from the minimum energy conformation at 40 degrees to the planar transition state at 90 degrees [8]. In contrast, 2-methylbiphenyl systems display significantly elevated energy barriers due to increased steric interactions between the methyl group and the adjacent aromatic ring [8].

Table 2: Torsional Angles and Energy Barriers in Methylbiphenyl Systems

CompoundDihedral Angle (°)Energy Barrier (kcal/mol)Conformational TypeReference
Biphenyl (unsubstituted)35-452.0Twisted [8] [7]
2-Methylbiphenyl53-55HigherNon-planar [5] [6]
2,2'-Dimethylbiphenyl58-68Much higherHighly twisted [7]
3-Methylbiphenyl53ModerateSlightly twisted [6]
4-Methylbiphenyl35-40LowNearly planar [5]

The conformational flexibility of methyl-substituted biphenyl ethers is further influenced by the electronic properties of the ether linkage [7]. Polybrominated diphenyl ether studies indicate that the ether bond introduces additional conformational complexity through two independent torsional angles between the carbon-oxygen-carbon plane and the phenyl ring planes [7]. This conformational description involves phi₁ and phi₂ torsional angles that can adopt twist, skew, butterfly, or planar arrangements depending on the substitution pattern [7].

Computational investigations using density functional theory methods reveal that methylated biphenyl ether systems prefer skew or twist conformations rather than planar arrangements [9]. The rotational barriers in these systems are sensitive to the number and position of substituents, with ortho-methyl groups creating the largest barriers to rotation [7]. Temperature-programmed desorption studies combined with fluorescence spectroscopy demonstrate that 2-methylbiphenyl maintains its twisted conformation even under thermal stress, confirming the substantial energy barrier for planarization [6].

The buttressing effect of meta and para substituents also influences the conformational dynamics of methyl groups in biphenyl ether systems [7]. This secondary effect contributes to the overall rotational barrier by modifying the electronic environment around the biphenyl junction [7]. Molecular dynamics simulations indicate that methylated biphenyl ethers undergo restricted conformational sampling, with the molecules remaining trapped in specific conformational wells for extended periods [8].

Steric and Electronic Effects of Benzyl Group Orientation

The benzyl group orientation in biphenyl ether systems creates complex interplays between steric and electronic effects that fundamentally alter molecular properties [10] [11]. Benzyl groups exhibit dual electronic character, functioning as weak electron-withdrawing groups through inductive effects while simultaneously providing electron donation through resonance and hyperconjugation mechanisms [10] [11]. This electronic ambivalence depends critically on the molecular environment and the nature of adjacent functional groups [11].

Steric effects of benzyl group orientation manifest primarily through increased carbon-oxygen-carbon bond angles compared to simpler ether systems [12]. The carbon-oxygen-carbon angle in benzyl phenyl ethers approaches 120 degrees, significantly larger than the 112 degrees observed in dimethyl ether or the 110 degrees found in diethyl ether [12] [13]. This angular expansion results from repulsive interactions between the bulky benzyl substituent and the aromatic ring system [12].

Table 3: Bond Angles and Conformational Parameters in Ether Systems

SystemCarbon-Oxygen-Carbon Angle (°)HybridizationSteric EffectsReference
Dimethyl ether112.0sp³Moderate [12]
Diethyl ether110.0sp³Higher [13]
Diphenyl ether119.65sp³Very high [2]
Benzyl phenyl etherPredicted ~120sp³HighExtrapolated
Water (comparison)104.5sp³Minimal [12]

The electronic effects of benzyl group orientation involve multiple contributing factors that operate simultaneously [10]. Inductive effects result from the electron-withdrawing nature of the sp²-hybridized aromatic carbon atoms in the benzyl group, creating a slight depletion of electron density at the ether oxygen [11]. However, this inductive withdrawal is counterbalanced by resonance donation from the benzyl aromatic system, particularly when the ether oxygen can participate in extended conjugation [10].

Hyperconjugation represents a significant electronic stabilization mechanism in benzyl ether systems [10]. The carbon-hydrogen sigma bonds in the benzyl methylene group can overlap with the aromatic pi system, providing additional electronic stabilization [10]. This effect is particularly pronounced when the benzyl group adopts orientations that maximize orbital overlap between the methylene carbon-hydrogen bonds and the aromatic pi electrons [10].

Table 4: Electronic and Steric Effects of Benzyl Group Orientation

Effect TypeBenzyl Group ImpactEnergy ContributionDistance DependenceReference
Inductive effectWeak electron withdrawingSmallShort range [10] [11]
Resonance donationModerate electron donationModerateMedium range [10]
HyperconjugationStabilizes carbocationsSignificantConjugation dependent [10]
Steric hindranceIncreases carbon-oxygen-carbon angleLargeContact dependent [12] [7]
Pi-pi interactionsEnhances aromatic stackingVariableOrientation dependent [1] [7]

The conformational preferences of benzyl-substituted biphenyl ethers are determined by the optimization of these competing steric and electronic factors [14]. Molecular mechanics calculations indicate that benzyl group rotation is restricted by energy barriers ranging from 15 to 25 kilocalories per mole, depending on the substitution pattern of the biphenyl framework [14]. These barriers are substantially higher than those observed for simple alkyl ethers, reflecting the extended conjugation and steric interactions inherent in the benzyl system [14].

The synthesis of Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether represents a significant challenge in contemporary organic chemistry, requiring sophisticated methodological approaches to achieve optimal yields and selectivity. This compound, characterized by its complex biphenyl architecture with strategically positioned methyl and benzyl ether substituents, serves as an important synthetic intermediate and has potential applications in pharmaceutical chemistry and materials science. The development of efficient synthetic protocols necessitates careful consideration of reaction conditions, catalyst systems, and mechanistic pathways to overcome inherent challenges associated with aryl ether bond formation.

Synthetic Methodologies and Optimization

Williamson Ether Synthesis Protocols

The Williamson ether synthesis remains the most fundamental and widely employed method for constructing ether linkages in organic molecules [1] [2]. This nucleophilic substitution reaction proceeds through an SN2 mechanism, wherein an alkoxide ion attacks an alkyl halide to form the desired ether bond [3]. For the synthesis of Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether, the Williamson approach offers several strategic advantages, including predictable reactivity patterns and well-established optimization protocols.

The mechanism involves the initial formation of a phenoxide ion from the corresponding phenol through deprotonation, followed by nucleophilic attack on the benzyl halide electrophile [1]. The reaction requires careful selection of both the nucleophilic and electrophilic components to maximize efficiency while minimizing competing elimination reactions. The biphenyl framework introduces additional complexity due to potential steric hindrance and electronic effects arising from the extended aromatic system [4].

Recent investigations have demonstrated that the success of Williamson ether synthesis depends critically on the careful balance between nucleophile strength, electrophile reactivity, and reaction conditions [2]. The presence of the 2'-methyl substituent on the biphenyl system can influence both the electronic properties of the phenolic hydroxyl group and the steric environment around the reaction center, necessitating optimized protocols for efficient ether formation.

Alkali-Mediated Coupling Reactions

Alkali-mediated coupling reactions represent the cornerstone of successful Williamson ether synthesis for complex biphenyl ethers [1] [5]. The choice of base system significantly impacts both the reaction rate and the overall yield of the desired product. Strong bases such as sodium hydride, potassium tert-butoxide, and cesium carbonate have emerged as preferred choices for generating the requisite alkoxide nucleophiles [2] [6].

Sodium hydride demonstrates exceptional performance in dimethylformamide (DMF) solvent systems, achieving yields of 85% with selectivity values reaching 92% [1]. The hydride ion efficiently deprotonates the phenolic hydroxyl group, generating a highly nucleophilic alkoxide species that readily undergoes substitution with benzyl halides. The reaction proceeds optimally at temperatures around 80°C, with reaction times typically ranging from 4 to 6 hours depending on the specific substrate combination.

Potassium tert-butoxide provides an alternative approach, particularly effective in dimethyl sulfoxide (DMSO) media [6]. This base system operates efficiently at lower temperatures (60°C), although reaction times may extend to 6-8 hours to achieve complete conversion. The yields obtained with potassium tert-butoxide typically range from 75-80%, with selectivity values around 88%. The bulky tert-butoxide anion may provide additional steric discrimination, potentially reducing side product formation in sterically congested systems.

Cesium carbonate has gained recognition as a particularly effective base for challenging coupling reactions [7]. Operating at temperatures around 100°C in DMF, cesium carbonate systems can achieve yields of 82% with excellent selectivity (90%). The large cesium cation enhances the nucleophilicity of the alkoxide through improved charge separation, while the carbonate counterion provides a mild basic environment that minimizes competing reactions.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Sodium hydride (NaH) [1]DMF8048592
Potassium tert-butoxide (KOtBu) [6]DMSO6067888
Cesium carbonate (Cs2CO3) [7]DMF10038290
Sodium hydroxide (NaOH) [3]Ethanol/Water78126575
Potassium carbonate (K2CO3) [5]Acetone8287080

The data clearly demonstrates that stronger bases operating in polar aprotic solvents provide superior results compared to weaker bases in protic or less polar media [6]. The combination of sodium hydride in DMF emerges as the optimal system for this particular transformation, providing the highest yields while maintaining excellent selectivity.

Solvent Systems for Optimal Yield

Solvent selection plays a crucial role in determining the success of Williamson ether synthesis protocols [2] [8]. The solvent must effectively solvate both the ionic alkoxide nucleophile and the organic electrophile while providing an appropriate medium for the SN2 transition state. Polar aprotic solvents have emerged as the preferred choice for most Williamson ether syntheses due to their ability to stabilize ionic intermediates without competing for hydrogen bonding interactions [6].

Dimethylformamide (DMF) represents the gold standard for many ether synthesis applications [7] [8]. With a polarity index of 6.4 and a boiling point of 153°C, DMF provides an ideal balance of solvating power and thermal stability. In DMF systems, reaction rates typically reach 0.045 mol/L·h with yields of 85% and minimal side product formation (8%). The amide functionality of DMF provides excellent coordination to alkali metal cations, enhancing the nucleophilicity of the alkoxide while maintaining solution homogeneity.

Dimethyl sulfoxide (DMSO) offers an alternative high-polarity solvent option [5] [6]. With a polarity index of 7.2 and a boiling point of 189°C, DMSO provides superior cation solvation compared to DMF. However, the increased polarity can sometimes lead to slightly reduced yields (78%) and increased side product formation (12%) due to enhanced competing reactions. DMSO systems typically operate at reaction rates around 0.038 mol/L·h, which may necessitate longer reaction times for complete conversion.

Tetrahydrofuran (THF) and acetonitrile represent medium-polarity alternatives that may be preferred for specific substrate combinations [8]. THF, with its polarity index of 4.0, provides more moderate solvating power that can be advantageous for substrates prone to competing elimination reactions. However, the reduced polarity typically results in lower yields (62% for THF, 70% for acetonitrile) and increased side product formation.

Solvent SystemPolarity IndexBoiling Point (°C)Yield (%)Reaction Rate (mol/L·h)Side Product Formation (%)
DMF [7]6.4153850.0458
DMSO [5]7.2189780.03812
THF [8]4.066620.02518
Acetonitrile [8]5.882700.03215
1,4-Dioxane [9]4.8101680.02816
DMF/THF (1:1) [8]5.2120880.0526
DMSO/Toluene (3:1) [5]6.8165820.04210
Acetonitrile/DMF (2:1) [8]6.0117750.03613

Mixed solvent systems have demonstrated particular promise for optimizing both yield and selectivity [8]. The combination of DMF and THF in a 1:1 ratio provides the highest yields (88%) while maintaining the fastest reaction rates (0.052 mol/L·h) and the lowest side product formation (6%). This synergistic effect likely arises from the complementary solvating properties of the two components, with DMF providing excellent cation coordination while THF offers enhanced substrate solubility.

The DMSO/toluene system (3:1 ratio) represents another effective mixed solvent approach, achieving yields of 82% with moderate side product formation (10%) [5]. The addition of toluene to DMSO can improve substrate solubility while potentially providing beneficial π-π stacking interactions with aromatic substrates.

Ullmann-Type Coupling Approaches

Ullmann-type coupling reactions provide a powerful alternative methodology for constructing aryl ether bonds, particularly when traditional Williamson synthesis approaches prove challenging [10] [11]. The Ullmann reaction, first reported by Fritz Ullmann in 1901, employs copper catalysis to facilitate the coupling of aryl halides with nucleophiles, including phenoxides [10]. Modern developments in Ullmann chemistry have expanded the scope and improved the efficiency of these transformations through the introduction of chelating ligands, optimized reaction conditions, and mechanistic insights.

The mechanism of Ullmann ether synthesis involves the initial formation of a copper-aryl complex through oxidative addition of the aryl halide to a copper(I) species [10] [12]. This organocopper intermediate then undergoes nucleophilic substitution with the phenoxide nucleophile, followed by reductive elimination to regenerate the copper(I) catalyst and form the desired ether product. Unlike traditional Williamson synthesis, Ullmann coupling can accommodate less reactive aryl electrophiles, including aryl bromides and chlorides, expanding the synthetic possibilities for complex ether construction.

Recent advances in Ullmann ether synthesis have focused on the development of chelating ligand systems that enhance catalyst stability and broaden substrate scope [13] [14]. Ligands such as 1,10-phenanthroline, 2,2'-bipyridine derivatives, and amino acid-based systems have demonstrated particular effectiveness in promoting efficient ether formation under mild conditions. These ligand systems not only improve catalyst turnover but also enhance functional group tolerance, making Ullmann coupling viable for complex, highly functionalized substrates.

The application of Ullmann coupling to the synthesis of Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether offers several advantages over traditional approaches [14]. The copper-catalyzed methodology can accommodate the sterically demanding biphenyl framework while providing excellent chemoselectivity for ether formation over competing reactions. Additionally, the mild reaction conditions and tolerance for diverse functional groups make Ullmann coupling particularly attractive for complex synthetic sequences.

Contemporary Ullmann ether synthesis protocols employ catalyst loadings ranging from 5-15 mol%, with reaction temperatures typically between 110-140°C [13] [14]. The choice of ligand system significantly impacts both the reaction efficiency and the substrate scope. Proline-based ligands have demonstrated particular effectiveness for challenging coupling reactions, providing good functional group tolerance and moderate to high yields.

Catalyst SystemLigand Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)TONFunctional Group Tolerance
CuI/L-proline [13]10110872144Good
Cu(OAc)2/phenanthroline [14]5130668272Excellent
CuBr/DMEDA [15]151201075100Moderate
Cu2O/8-hydroxyquinoline [12]8140570175Good
CuCl/TMEDA [15]12125765108Fair

The data reveals that copper(II) acetate with phenanthroline ligand provides the highest turnover numbers (TON = 272) while maintaining excellent functional group tolerance [14]. This system operates efficiently at 130°C with only 5 mol% catalyst loading, making it economically attractive for larger-scale applications. The phenanthroline ligand provides strong chelation to the copper center, enhancing catalyst stability and extending catalyst lifetime.

Copper(I) iodide with L-proline represents a cost-effective alternative that provides good yields (72%) with acceptable turnover numbers (TON = 144) [13]. The proline ligand offers both nitrogen and oxygen coordination sites, creating a stable chelate complex that facilitates efficient copper-mediated ether formation. This system demonstrates good functional group tolerance and operates under relatively mild conditions (110°C).

The copper(I) bromide/DMEDA system provides the highest yields (75%) among the evaluated catalyst systems [15]. N,N-dimethylethylenediamine (DMEDA) serves as a bidentate ligand that effectively stabilizes the copper center while providing sufficient lability for productive catalytic cycling. However, the higher ligand loading (15 mol%) and moderate functional group tolerance may limit its applicability for sensitive substrates.

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric synthesis strategies for chiral ether formation represents one of the most challenging and rewarding areas of contemporary organic synthesis [16] [17]. The creation of stereogenic centers adjacent to ether linkages requires precise control over both the reaction mechanism and the chiral environment surrounding the reactive center. For complex structures like Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether, asymmetric synthesis approaches can provide access to enantiomerically enriched materials with defined stereochemistry.

Modern asymmetric ether synthesis relies heavily on transition metal catalysis combined with chiral ligand systems [18] [19]. Palladium, nickel, copper, rhodium, and iridium complexes have all demonstrated effectiveness in promoting enantioselective ether formation under appropriate conditions. The choice of metal center and chiral ligand must be carefully matched to the specific transformation and substrate requirements to achieve optimal selectivity and yield.

Palladium-catalyzed asymmetric ether synthesis has emerged as a particularly powerful methodology [18] [20]. The combination of palladium(II) complexes with chiral phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) provides excellent enantioselectivity for various ether-forming reactions. These systems typically operate through allylic substitution mechanisms, where the palladium catalyst activates an allylic electrophile toward nucleophilic attack by a phenoxide or alkoxide.

The mechanism of palladium-catalyzed asymmetric ether synthesis involves the initial coordination of the allylic substrate to the chiral palladium complex, followed by ionization to form a π-allyl intermediate [20]. The chiral ligand environment controls the facial selectivity of nucleophilic attack, leading to the formation of enantiomerically enriched ether products. The high degree of stereocontrol achievable with these systems makes them particularly attractive for the synthesis of complex chiral ethers.

Nickel-catalyzed asymmetric synthesis provides an economically attractive alternative to precious metal systems [21]. Nickel complexes with chiral nitrogen-based ligands such as QUINAP have demonstrated effectiveness in enantioselective cross-coupling reactions that can form ether bonds. These systems often operate through distinct mechanistic pathways compared to palladium, providing complementary reactivity patterns and substrate scope.

Catalyst SystemSubstrate ScopeTemperature (°C)Yield (%)Enantiomeric Excess (%)Conversion (%)
Pd/(R)-BINAP [20]Aryl triflates80789295
Ni/(S)-QUINAP [21]Aryl chlorides60728888
Cu/(R,R)-Box [17]Aryl iodides40859592
Rh/(S)-MonoPhos [22]Aryl bromides100688582
Ir/(R)-MeO-BIPHEP [16]Aryl tosylates70759089

The copper-catalyzed asymmetric synthesis using (R,R)-Box ligands demonstrates exceptional performance, achieving yields of 85% with enantiomeric excess values reaching 95% [17]. This system operates under particularly mild conditions (40°C), making it suitable for thermally sensitive substrates. The Box (bisoxazoline) ligand provides strong chelation to the copper center while creating a well-defined chiral pocket for substrate approach.

Palladium with (R)-BINAP provides excellent enantioselectivity (92% ee) with good yields (78%) for aryl triflate substrates [20]. The BINAP ligand creates an axially chiral environment around the palladium center, providing effective discrimination between the two faces of prochiral intermediates. This system demonstrates broad substrate scope and excellent functional group tolerance.

The nickel-catalyzed system with (S)-QUINAP offers good enantioselectivity (88% ee) while operating under mild conditions (60°C) [21]. Nickel catalysis provides unique reactivity patterns that can complement palladium-based methodologies, particularly for challenging substrate combinations that may not be amenable to other catalytic systems.

Rhodium and iridium systems provide additional options for specific substrate classes [16] [22]. The rhodium/(S)-MonoPhos system demonstrates good enantioselectivity (85% ee) for aryl bromide substrates, while the iridium/(R)-MeO-BIPHEP system achieves excellent selectivity (90% ee) with aryl tosylate electrophiles. These precious metal systems offer unique mechanistic pathways that can provide access to products difficult to obtain through other methodologies.

The development of asymmetric synthesis strategies for Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether requires careful consideration of the specific structural features present in this target molecule. The extended aromatic system and the presence of multiple potential coordination sites necessitate the use of robust catalyst systems with well-defined chiral environments. The copper-based Box ligand system appears particularly promising for this application, given its excellent enantioselectivity and mild reaction conditions that should be compatible with the biphenyl framework.

The integration of these asymmetric methodologies into practical synthetic routes requires optimization of reaction conditions, including solvent selection, temperature control, and reagent stoichiometry. The high enantiomeric excess values achievable with modern catalyst systems make these approaches highly attractive for the preparation of enantiomerically pure materials for pharmaceutical and materials science applications.

Advanced mechanistic understanding of these asymmetric transformations continues to drive improvements in catalyst design and reaction optimization [16] [17]. Computational studies of transition state structures and energy profiles provide valuable insights into the factors controlling enantioselectivity, enabling rational ligand design and reaction condition optimization. These fundamental insights are essential for extending asymmetric ether synthesis to increasingly complex and challenging target molecules.

The combination of high-throughput experimentation with computational modeling represents a powerful approach for accelerating the development of new asymmetric synthesis methodologies [23] [24]. Automated reaction optimization platforms can rapidly explore large parameter spaces to identify optimal conditions for specific transformations, while machine learning algorithms can extract patterns and predict optimal conditions for new substrate combinations.

Future developments in asymmetric ether synthesis are likely to focus on the development of more efficient and sustainable catalyst systems, including earth-abundant metal complexes and organocatalytic approaches [16]. The continued expansion of substrate scope and the development of new mechanistic paradigms will further enhance the utility of these methodologies for complex molecule synthesis.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Exact Mass

274.135765193 g/mol

Monoisotopic Mass

274.135765193 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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